

KRC-108 pharmacokinetics and toxicity profile

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Compound Focus: **KRC-108**

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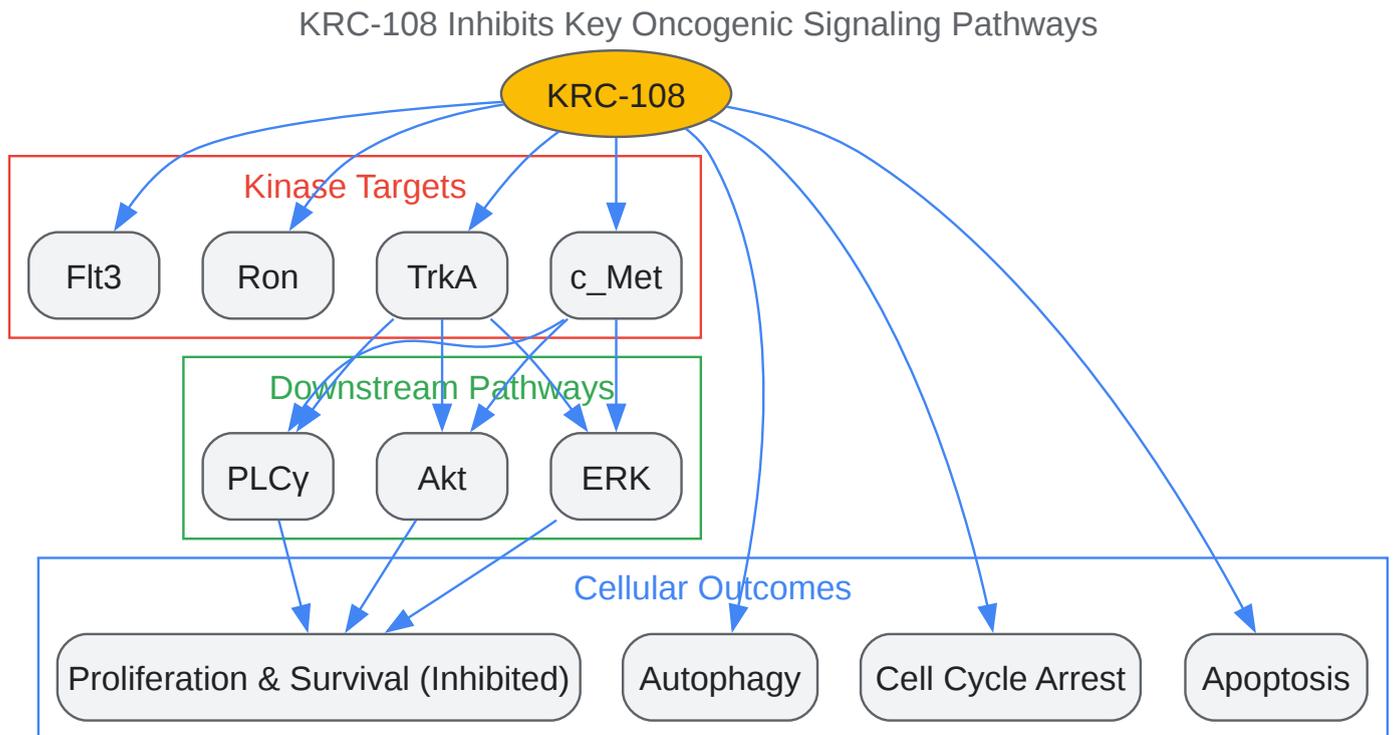
KRC-108 at a Glance

KRC-108 is a multi-kinase inhibitor with a benzoxazole chemical structure. The table below summarizes its core characteristics based on the available research:

Property	Description
Chemical Class	Aminopyridine substituted with benzoxazole [1] [2]
Primary Targets	c-Met, TrkA, Ron, Flt3 [1] [2]
Key Anti-tumor Evidence	In vitro activity against various cancer cell lines; in vivo efficacy in HT-29 colorectal and NCI-H441 lung cancer xenograft models [1] [2]
Reported Adverse Effects	Resistance in gastric cancer cells linked to epithelial transition and increased E-cadherin expression [3]
PK & Toxicity Profile	Favorable (based on prior data used for its selection as a development candidate), though specific quantitative data (e.g., half-life, AUC, LD50) is not provided in the available sources [4].

Mechanism of Action and Signaling Pathways

KRC-108 acts as a potent ATP-competitive inhibitor for several kinase targets. Its anti-tumor effects are primarily achieved by inhibiting key signaling pathways that drive cancer cell survival and proliferation [4].



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KRC-108 inhibits multiple kinase targets and downstream signaling.

- **Direct Kinase Inhibition:** **KRC-108** directly binds to and inhibits the kinase domains of its targets, including **c-Met** and **TrkA**, as confirmed by in vitro kinase assays [4] [1]. It is notably more potent against some oncogenic mutant forms of c-Met (M1250T, Y1230D) than the wild-type protein [1].
- **Impact on Downstream Signaling:** By inhibiting these receptor tyrosine kinases, **KRC-108** suppresses the phosphorylation and activation of key downstream signaling molecules, including **Akt**, **ERK1/2**, and **PLCy** [4]. This disruption blocks pro-survival and proliferative signals within the cancer cell.
- **Induction of Cell Death:** The collective inhibition of these pathways leads to potent anti-tumor effects, including:
 - **Cell Cycle Arrest:** Halting the progression of the cell cycle [4] [5].
 - **Apoptosis:** Triggering programmed cell death [4] [5].
 - **Autophagy:** Inducing a self-degradative cellular process [4].

Experimental Data and Protocols

In Vitro Kinase Activity and Cytotoxicity

The primary method for establishing **KRC-108**'s potency is through in vitro kinase assays and cell viability tests.

- **In Vitro Kinase Assay (HTRF)**
 - **Purpose:** To determine the half-maximal inhibitory concentration (IC₅₀) of **KRC-108** against purified kinase domains.
 - **Protocol Summary:** A reaction mixture containing the recombinant kinase domain (e.g., TrkA or JAK2), ATP, a biotinylated substrate peptide, and serially diluted **KRC-108** is prepared. After incubation, detection reagents are added, and a time-resolved fluorescence resonance energy transfer (TR-FRET) signal is measured. The IC₅₀ is calculated by fitting the dose-response curve with nonlinear regression software [4] [5].
- **Cell Viability Assay (GI₅₀)**
 - **Purpose:** To measure the compound's ability to inhibit the growth of cancer cell lines.
 - **Protocol Summary:** Cancer cells (e.g., KM12C colon cancer cells or HEL92.1.7 erythroleukemia cells) are plated and treated with a range of **KRC-108** concentrations for 72 hours. Cell viability is assessed using a tetrazolium-based assay (EZ-Cytox). The GI₅₀ value, representing the concentration that causes 50% growth inhibition, is calculated using nonlinear regression [4] [5].

The table below summarizes sample results from these assays for different cellular contexts:

Cell / Kinase Context	Assay Type	Result	Citation
TrkA kinase domain	In vitro kinase assay (IC ₅₀)	Potent inhibition (specific value not listed)	[4]
KM12C colon cancer cells (harbors NTRK1 fusion)	Cell viability (GI ₅₀)	220 nM	[4]
HEL92.1.7 erythroleukemia cells (harbors JAK2 V617F)	Cell viability (GI ₅₀) for KRC-180 (a closely related analog)	~1.5 µM	[5]

Cell / Kinase Context	Assay Type	Result	Citation
Panel of cancer cell lines	Cell viability (GI ₅₀)	Ranged from 0.01 to 4.22 µM	[1] [2]

In Vivo Efficacy

- **Protocol Summary:** Athymic BALB/c *nu/nu* mice are implanted with human cancer cells (e.g., HT-29 colorectal or NCI-H441 lung cancer) to form xenografts. Mice are then treated with **KRC-108** or a vehicle control, and tumor volume is measured over time. Studies have demonstrated that **KRC-108** administration significantly inhibits tumor growth in these models [4] [1].

Insights on Toxicity and Resistance

While a systematic toxicity profile is not available, one study provides critical insight into a resistance mechanism that has implications for long-term use.

- **Acquired Resistance and Epithelial Transition:** A study generating **KRC-108**-resistant clones from MKN-45 gastric cancer cells found that resistance was associated with:
 - **Increased c-Met Expression and Phosphorylation:** The resistant cells showed higher levels of both total and activated c-Met [3].
 - **Morphological Change:** Parental cells with a round morphology shifted to an epithelial-like phenotype in resistant clones [3].
 - **Upregulation of E-cadherin:** This epithelial marker was increased in resistant cells and found to physically interact with the c-Met protein, suggesting a novel mechanism of resistance where cancer cells recruit E-cadherin to sustain c-Met signaling [3].

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